molecular formula C25H33N3O B2889395 N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylpropanamide CAS No. 921925-84-0

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylpropanamide

Cat. No. B2889395
CAS RN: 921925-84-0
M. Wt: 391.559
InChI Key: NDUQMWFUUHVYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylpropanamide, also known as MPI-0479605, is a novel small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been extensively studied.

Scientific Research Applications

  • Anti-Acetylcholinesterase Activity : Piperidine derivatives, including compounds structurally related to N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylpropanamide, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown potent inhibitory effects on AChE, making them potential candidates for treating conditions like dementia. For instance, one such compound exhibited an affinity 18,000 times greater for AChE than for BuChE, indicating its high selectivity and potential therapeutic value (Sugimoto et al., 1990).

  • Structure-Activity Relationships (SAR) in Piperidine Derivatives : Further studies have delved into the SAR of acetylcholinesterase inhibitors based on piperidine derivatives. These studies have shown that introducing certain groups to the piperidine structure can significantly enhance anti-AChE activity, aiding in the development of more effective therapeutic agents (Sugimoto et al., 1992).

  • Muscarinic Receptor Antagonism : Piperidine derivatives have also been synthesized and evaluated as antagonists of muscarinic (M3) receptors. These compounds have shown potential as therapeutic agents in conditions where modulation of the muscarinic receptors is beneficial (Broadley et al., 2011).

  • Orexin Receptor Antagonism : In the context of insomnia treatment, piperidine derivatives have been studied for their role as orexin 1 and 2 receptor antagonists. These studies have provided insights into the metabolism and disposition of such compounds in the human body, furthering our understanding of their pharmacokinetic profiles (Renzulli et al., 2011).

  • Antibacterial and Anticancer Activities : Some piperidine derivatives have shown promising antibacterial and anticancer activities. These studies have contributed to identifying potential new therapeutic agents for treating bacterial infections and cancer (Bondock & Gieman, 2015).

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O/c1-27-17-14-22-18-21(11-12-23(22)27)24(28-15-6-3-7-16-28)19-26-25(29)13-10-20-8-4-2-5-9-20/h2,4-5,8-9,11-12,18,24H,3,6-7,10,13-17,19H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUQMWFUUHVYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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